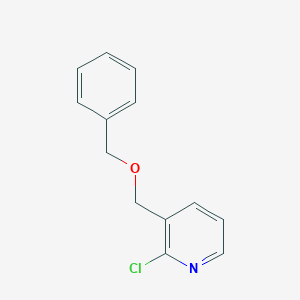

3-(苄氧基)-2-氯吡啶

描述

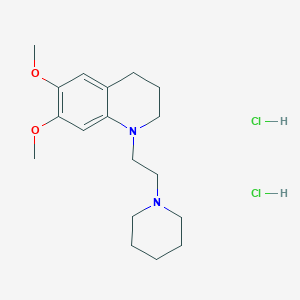

Synthesis Analysis

The synthesis of related organic-inorganic hybrid materials, such as 2-amino-3-benzyloxy pyridinium perchlorate, involves slow evaporation at room temperature using 2-amino-3-benzyloxypyridine as the structure-directing agent. This process results in compounds that crystallize in specific systems, with their structure determined by single-crystal X-ray diffraction. This crystallization process is crucial for the formation of organic and inorganic layers, which are held together by hydrogen bonds and van der Waals interactions, contributing to the compound's stability and properties (Soukrata et al., 2015).

Molecular Structure Analysis

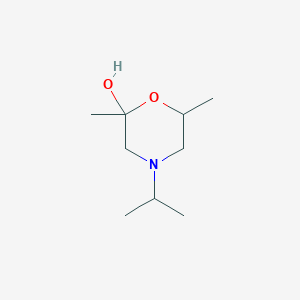

The molecular structure of 3-(Benzyloxy)-2-chloropyridine and related compounds is characterized by specific lattice parameters and space groups, indicative of their crystalline nature. The arrangement of organic and inorganic layers parallel to certain planes, facilitated by hydrogen bonding and van der Waals forces, is critical for the material's structural integrity. Such detailed structural characterization is essential for understanding the material's properties and potential applications (Soukrata et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 3-(Benzyloxy)-2-chloropyridine derivatives involves interactions with various nucleophiles, leading to the formation of substituted quinazolinones. These reactions are influenced by the structure of the compound, particularly the electronic effects of the benzyloxy and chloropyridine groups, which affect the compound's reactivity towards different reagents. The synthesized compounds are confirmed by spectral data and evaluated for their antibacterial and antifungal activity, highlighting the compound's versatility in chemical synthesis (Naganagowda & Petsom, 2011).

Physical Properties Analysis

The physical properties, such as protonic conduction, are investigated using techniques like impedance analysis, revealing the compound's ability to conduct protons within a specific temperature range. This property is significant for applications in electronic devices and sensors, demonstrating the compound's multifunctional capabilities (Soukrata et al., 2015).

Chemical Properties Analysis

The chemical properties of 3-(Benzyloxy)-2-chloropyridine derivatives are characterized by their reactivity towards various chemical reagents, leading to the synthesis of a wide range of compounds with potential applications in pharmaceuticals and agrochemicals. The compound's ability to undergo reactions with aromatic amines, hydroxylamine hydrochloride, and other reagents, resulting in diverse quinazolinones, illustrates its chemical versatility and utility as an intermediate in organic synthesis (Naganagowda & Petsom, 2011).

科学研究应用

结构表征和电学性质: 一个显著的应用涉及有机-无机混合材料的合成和表征,例如2-氨基-3-苄氧基吡啶盐酸盐。这种化合物是从2-氨基-3-苄氧基吡啶合成的,通过单晶X射线衍射和振动研究(红外和拉曼光谱)对其结构特征进行了研究。还研究了它的电学性质,展示了在特定温度范围内的质子传导潜力 (Soukrata, Belhouchet, & Mhiri, 2015)。

抗菌活性: 另一个应用领域是药物化学领域,其中衍生自3-(苄氧基)-2-氯吡啶的化合物已被合成用于其抗菌特性。从这种前体合成的化合物已经被测试用于抗菌和抗真菌活性,展示了3-(苄氧基)-2-氯吡啶衍生物在开发新的抗菌剂 (Naganagowda & Petsom, 2011)。

复杂有机分子的合成: 此外,3-(苄氧基)-2-氯吡啶被用于合成复杂的有机分子。例如,它已被用于使用2-苄氧基-1-甲基吡啶三氟甲磺酸盐保护醇类的方法,这种方法突显了它在促进苄基化反应和有机合成中保护基策略中的作用 (Poon, Albiniak, & Dudley, 2007)。

杂环化学: 该化合物还在新杂环化合物的合成中发挥关键作用,例如5,7-二氢-5-氧基吡啶[3′,2′:5,6]嘧啶[1,2-a]苯并咪唑。这些新颖的杂环结构在制药和农药领域有潜在应用,展示了3-(苄氧基)-2-氯吡啶在促进复杂化学转化中的多功能性 (Caroti et al., 1986)。

先进材料: 在材料科学领域,3-(苄氧基)-2-氯吡啶的衍生物已被探索用于合成基于镧系金属的配位聚合物。这些材料展示出有趣的光物理性质,使它们在发光材料和发光器件中具有相关性 (Sivakumar, Reddy, Cowley, & Butorac, 2011)。

作用机制

Target of Action

The primary targets of 3-(Benzyloxy)-2-chloropyridine are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . Leukotriene A-4 hydrolase is an enzyme that catalyzes the final step in the biosynthesis of the proinflammatory mediator leukotriene B4 . Mitogen-activated protein kinase 14, on the other hand, is a serine/threonine kinase which acts as an essential component of the MAP kinase signal transduction pathway .

Mode of Action

It is known that the compound can undergo nucleophilic substitution reactions at the benzylic position . This suggests that the compound may interact with its targets by donating or accepting electrons, leading to changes in the targets’ structure or function.

Biochemical Pathways

The compound’s interaction with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 suggests that it may influence pathways related to inflammation and cell signaling .

Result of Action

Its interaction with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 suggests that it may have anti-inflammatory effects and influence cell signaling .

Action Environment

The action of 3-(Benzyloxy)-2-chloropyridine may be influenced by various environmental factors. For instance, the compound’s reactivity at the benzylic position suggests that it may be sensitive to the presence of nucleophiles . Additionally, the compound’s glucose-dependent insulin secretion suggests that its efficacy may be influenced by glucose levels .

安全和危害

属性

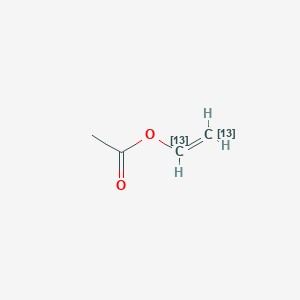

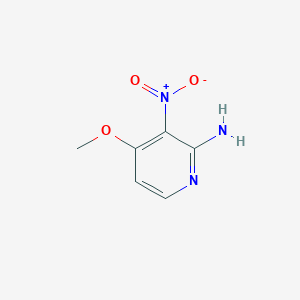

IUPAC Name |

2-chloro-3-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLRUGRNZMPUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

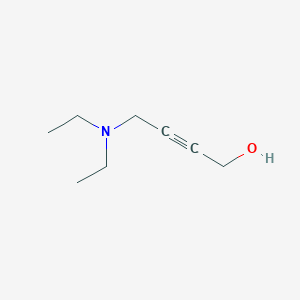

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194927 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(Benzyloxy)-2-chloropyridine | |

CAS RN |

108082-72-0 | |

| Record name | 3-(benzyloxy)-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)